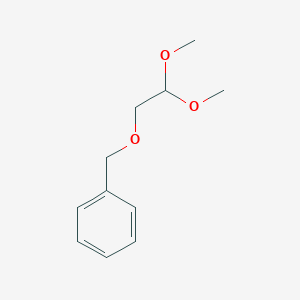

Benzyloxyacetaldehyde dimethyl acetal

Descripción general

Descripción

Benzyloxyacetaldehyde dimethyl acetal is an organic compound with the molecular formula C11H16O3. It is a clear, colorless liquid known for its utility in organic synthesis and as a building block in various chemical reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde dimethyl acetal can be synthesized through the acetalization of benzyloxyacetaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Mixing benzyloxyacetaldehyde and methanol: The reactants are combined in a suitable solvent.

Addition of an acid catalyst: Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Removal of water: The reaction is driven to completion by removing water, often using a dehydrating agent like trimethyl orthoformate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of recyclable catalysts and solvent recovery systems is also common to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Benzyloxyacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzyloxyacetaldehyde using oxidizing agents like potassium permanganate.

Reduction: Reduction with agents such as sodium borohydride yields benzyloxyethanol.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Benzyloxyacetaldehyde.

Reduction: Benzyloxyethanol.

Substitution: Various substituted benzyloxy derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Organic Synthesis

Benzyloxyacetaldehyde dimethyl acetal serves as an important building block in organic synthesis. Its ability to participate in various transformations allows chemists to construct complex molecular architectures.

- Aldol Reactions : BDMA has been utilized in enantioselective aldol reactions, where it acts as a precursor to synthesize β-hydroxy aldehydes and ketones. This application is crucial for developing pharmaceuticals and natural products .

- Dioxolane Formation : In the presence of acid catalysts, BDMA can be condensed with other compounds to form dioxolanes, which are valuable in the synthesis of cyclic compounds .

Pharmaceutical Applications

2. Drug Development

Due to its structural properties, BDMA is employed in the synthesis of various pharmaceuticals:

- Natural Product Synthesis : BDMA has been used in the total synthesis of complex natural products, including iridoids and tetrahydropyrans . These compounds often exhibit biological activity, making BDMA a key player in medicinal chemistry.

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds essential for drug efficacy .

Material Science Applications

3. Polymer Chemistry

BDMA's functional groups allow it to be integrated into polymer matrices:

- Cross-Linking Agent : It can act as a cross-linking agent in the formation of polymers, enhancing mechanical properties and thermal stability . This application is particularly relevant in the development of advanced materials for coatings and adhesives.

Mecanismo De Acción

The mechanism of action of benzyloxyacetaldehyde dimethyl acetal involves its ability to form stable acetals, which protect reactive carbonyl groups during chemical reactions. This stability is achieved through the formation of a cyclic or acyclic acetal structure, which prevents unwanted side reactions. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparación Con Compuestos Similares

Benzaldehyde dimethyl acetal: Similar in structure but lacks the benzyloxy group.

Benzyloxyacetaldehyde diethyl acetal: Contains ethyl groups instead of methyl groups.

Methoxyacetaldehyde dimethyl acetal: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: Benzyloxyacetaldehyde dimethyl acetal is unique due to its benzyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in protecting aldehydes and ketones during complex synthetic procedures .

Actividad Biológica

BODA is characterized by its clear, colorless liquid form and high solubility in various solvents. Its molecular weight is 196.24 g/mol, and it has several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | Not available |

| Solubility | Very soluble |

| Log P (octanol-water partition coefficient) | 1.44 to 2.12 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

These properties indicate that BODA is likely to interact favorably with biological systems due to its lipophilicity and ability to form hydrogen bonds.

Antimicrobial Activity

While specific studies on BODA's antimicrobial properties are sparse, compounds with similar structures often exhibit such activities. The presence of the benzene ring in BODA may enhance its interaction with microbial targets due to increased lipophilicity. Research into structurally related compounds has shown promising antimicrobial effects against various pathogens.

Antifungal Activity

Similar to its antimicrobial potential, BODA's antifungal activity remains largely uncharacterized in dedicated studies. However, the structural characteristics that confer antimicrobial properties may also apply to antifungal mechanisms. The acetal group can potentially modulate the activity of enzymes involved in fungal metabolism.

Anti-inflammatory Activity

The potential anti-inflammatory effects of BODA have not been thoroughly investigated. Nevertheless, related compounds have demonstrated anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Future research could explore these pathways in relation to BODA.

Synthesis and Applications

BODA is primarily utilized as a protecting group for aldehydes and ketones in organic synthesis. This application is critical for preventing unwanted reactions during multi-step synthetic processes. The acetal group can be selectively removed under specific conditions to regenerate the free carbonyl group, allowing for further functionalization.

Synthesis Methods

BODA can be synthesized through several methods:

- Direct Acetalization : Reacting benzyloxyacetaldehyde with dimethyl acetal under acidic conditions.

- Transesterification : Utilizing benzyloxyacetaldehyde and methanol in the presence of a catalyst.

These methods facilitate efficient production in laboratory settings.

Case Study 1: Antimicrobial Screening

A study investigating the antimicrobial efficacy of structurally similar compounds found that certain benzyloxy derivatives exhibited significant activity against Gram-positive bacteria. Although BODA was not directly tested, these findings suggest that it may possess similar properties due to its structural features.

Case Study 2: Chiral Recognition

Research on chiral recognition involving β-cyclodextrin demonstrated that compounds like BODA can form inclusion complexes that affect their biological activity. The stability constants and thermodynamic parameters from this study provide insights into how BODA might interact with biological targets at a molecular level .

Propiedades

IUPAC Name |

2,2-dimethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBBLPNYKECAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427364 | |

| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127657-97-0 | |

| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.